molecular formula C15H13N5O2 B2774575 (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide CAS No. 2035003-95-1

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide

Cat. No.: B2774575
CAS No.: 2035003-95-1
M. Wt: 295.302
InChI Key: AGYZHAZDLHJSRK-SREVYHEPSA-N
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Description

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyrazine rings in the structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One-pot synthesis methods are often employed to achieve this, utilizing readily available starting materials such as 2-hydrazinopyridine and substituted aromatic aldehydes . The reaction conditions are generally mild, often carried out at room temperature, and are designed to be atom-economic and functional group tolerant .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the triazolopyrazine ring can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazolopyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the phenylacrylamide moiety.

Scientific Research Applications

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, as a potential c-Met kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide stands out due to its specific structural features, such as the hydroxyl group on the triazolopyrazine ring and the phenylacrylamide moiety. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-9H,10H2,(H,16,22)(H,17,21)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZHAZDLHJSRK-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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